

Physical and chemical properties of ethyl m-anisate

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Compound of Interest

Compound Name: Ethyl 3-methoxybenzoate

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An In-depth Technical Guide to the Physical and Chemical Properties of Ethyl m-Anisate For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of ethyl m-anisate (also known as **ethyl 3-methoxybenzoate**), tailored for a scientific audience. The information is presented to facilitate research and development, with a focus on structured data, experimental context, and logical relationships.

General and Physical Properties

Ethyl m-anisate is an aromatic ester.^[1] Its fundamental properties are summarized below.

Table 1: General Properties of Ethyl m-Anisate

Identifier	Value	Source
IUPAC Name	ethyl 3-methoxybenzoate	[2]
Synonyms	Ethyl m-anisate, Ethyl 3-methoxybenzoate	[2][3]
CAS Number	10259-22-0	[2][3]
Molecular Formula	C ₁₀ H ₁₂ O ₃	[2][3][4]
Molecular Weight	180.20 g/mol	[2][3][4]
Appearance	Solid / Liquid	[5]

Table 2: Physical Properties of Ethyl m-Anisate

Property	Value	Conditions	Source
Density	1.099 - 1.100 g/cm ³	[4][6]	
Boiling Point	255-260 °C	@ 760 mmHg (Normal Pressure)	[7]
Refractive Index	1.515	@ 20°C	[6]
Molar Volume	163.8 mL/mol	[6]	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and structural elucidation of ethyl m-anisate.

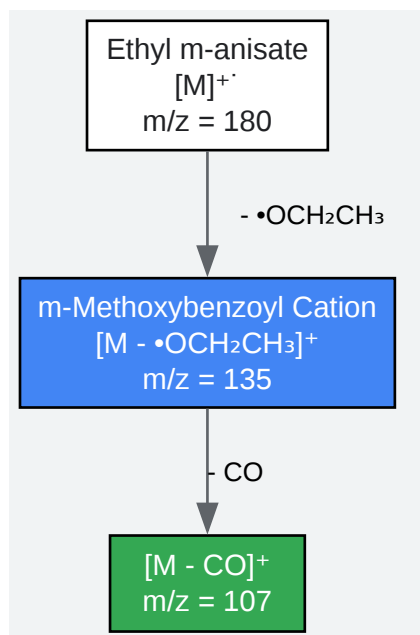
Mass Spectrometry

The mass spectrum of ethyl m-anisate shows a molecular ion peak and characteristic fragmentation patterns for aromatic esters.[2][8] The primary fragmentation involves the loss of the ethoxy group to form a stable acylium ion.[8]

Table 3: Key Mass Spectrometry Fragments for Ethyl m-Anisate

m/z Value	Proposed Fragment Ion	Description	Source
180	$[C_{10}H_{12}O_3]^+$	Molecular Ion (M^+)	[2][9]
135	$[C_8H_7O_2]^+$	Loss of ethoxy radical ($\bullet OCH_2CH_3$)	[2][9]
107	$[C_7H_7O]^+$	Loss of carbon monoxide (CO) from m/z 135	[2][9]

Below is a diagram illustrating the primary fragmentation pathway.



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Primary fragmentation pathway of Ethyl m-anisate.

NMR and IR Spectroscopy

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular structure. While a specific experimental spectrum for ethyl m-anisate is not readily available in the provided search results, data for the isomeric ethyl p-anisate and related compounds can provide expected peak regions.[10][11]

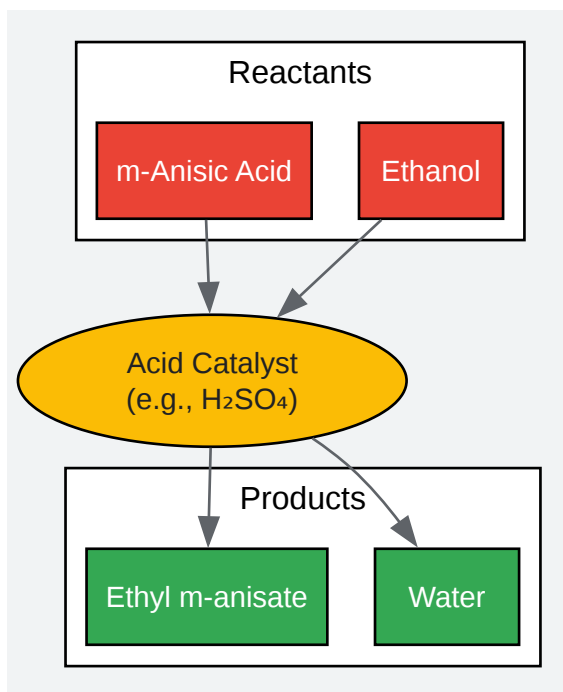
Table 4: Predicted Key Spectral Data for Ethyl m-Anisate

Spectrum Type	Key Features	Predicted Region
¹ H NMR	Aromatic protons (Ar-H)	δ 6.8-8.0 ppm
Methoxy protons (-OCH ₃)	δ ~3.8 ppm	
Ethyl quartet (-OCH ₂ CH ₃)	δ ~4.3 ppm	
Ethyl triplet (-OCH ₂ CH ₃)	δ ~1.3 ppm	
¹³ C NMR	Carbonyl carbon (C=O)	δ ~166 ppm
Aromatic carbons (Ar-C)	δ 110-160 ppm	
Methoxy carbon (-OCH ₃)	δ ~55 ppm	
Ethyl carbons (-OCH ₂ CH ₃)	δ ~60, ~14 ppm	
IR	Carbonyl stretch (C=O)	~1720 cm ⁻¹
C-O stretch (ester)	~1250-1300 cm ⁻¹	
Aromatic C-H stretch	~3000-3100 cm ⁻¹	
Aromatic C=C stretch	~1450-1600 cm ⁻¹	

Chemical Properties

Synthesis

Ethyl m-anisate is typically synthesized via Fischer-Speier esterification.^[12] This method involves the acid-catalyzed reaction between m-anisic acid and ethanol.^[13]



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Fischer-Speier esterification for Ethyl m-anisate.

Reactivity and Stability

Aromatic esters like ethyl m-anisate are generally characterized by high chemical stability and low reactivity due to the presence of the aromatic ring.^{[1][14]}

- **Stability:** The compound is stable under normal conditions. It should be stored in a well-closed container at temperatures between 10°C and 25°C.^[4] Thermal decomposition can lead to the release of irritating gases and vapors.^[5]
- **Reactivity:** The primary reaction of interest is hydrolysis. Under acidic or alkaline conditions, the ester can be hydrolyzed back to m-anisic acid and ethanol.^{[4][15]} This reaction is the reverse of the Fischer esterification.^[15]

Experimental Protocols

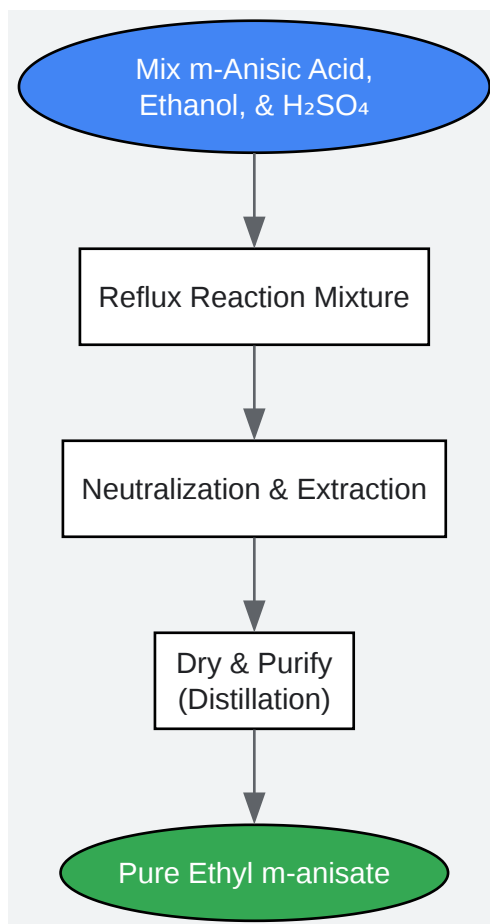
This section outlines the methodologies for determining the key properties discussed.

Synthesis: Fischer-Speier Esterification

Objective: To synthesize ethyl m-anisate from m-anisic acid and ethanol.

Procedure:

- Dissolve m-anisic acid in an excess of anhydrous ethanol in a round-bottom flask.[\[16\]](#)
- Slowly add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the mixture.[\[12\]](#)[\[17\]](#)
- Equip the flask with a reflux condenser and heat the mixture to reflux for several hours (typically 1-10 hours).[\[12\]](#)[\[13\]](#) The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature.
- Remove the excess ethanol using a rotary evaporator.[\[16\]](#)
- Neutralize the remaining acid by washing the mixture with an aqueous solution of a weak base, such as sodium bicarbonate.[\[16\]](#)[\[17\]](#)
- Extract the ester into an organic solvent (e.g., ethyl acetate), wash with brine, and dry over an anhydrous salt like sodium sulfate.[\[16\]](#)
- Purify the final product, ethyl m-anisate, by distillation under reduced pressure.



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Experimental workflow for the synthesis of Ethyl m-anisate.

Property Determination

- Boiling Point: Determined at a specified pressure (e.g., atmospheric or reduced) using distillation apparatus and a thermometer.
- Density: Measured using a pycnometer or a digital density meter at a controlled temperature.
- Refractive Index: Measured using a refractometer (e.g., an Abbe refractometer) at a specified temperature and wavelength (typically the sodium D-line, 589 nm).
- Spectroscopy:
 - NMR: The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and the spectrum is acquired on an NMR spectrometer (e.g., 400 MHz).

- IR: The spectrum can be obtained from a neat liquid film between salt plates or using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer.[9]
- Mass Spectrometry: The sample is introduced into a mass spectrometer, often via Gas Chromatography (GC-MS), and ionized using techniques like Electron Ionization (EI) at a standard energy (e.g., 70 eV).[9]

Applications and Safety

- Applications: Ethyl m-anisate and related aromatic esters are used as intermediates in the synthesis of more complex molecules in the pharmaceutical and fragrance industries.
- Safety: The compound is not considered hazardous under normal handling conditions.[5] Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be followed. In case of fire, use extinguishing media appropriate for the surrounding environment.[5]

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